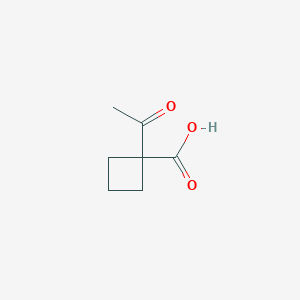![molecular formula C42H74O3Si2 B15168905 8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol is a complex organic molecule characterized by multiple functional groups, including silyl ethers, alkenes, and a tertiary alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclohexylidene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the silyl ether groups: This step involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of the indenyl ring: This can be synthesized through a Friedel-Crafts alkylation reaction.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol: undergoes various types of chemical reactions, including:
Oxidation: The tertiary alcohol can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).
Reduction: The alkenes can be reduced to alkanes using hydrogenation with a palladium catalyst.
Substitution: The silyl ether groups can be replaced with hydroxyl groups through treatment with fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the fully saturated hydrocarbon.
Substitution: Formation of the free hydroxyl groups.
科学的研究の応用
8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol: has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar in having tert-butyl groups and hydroxyl functionalities.
tert-Butyl hypochlorite: Shares the tert-butyl group but differs significantly in reactivity and applications.
Uniqueness
The uniqueness of 8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol lies in its complex structure, which combines multiple functional groups in a single molecule
特性
分子式 |
C42H74O3Si2 |
|---|---|
分子量 |
683.2 g/mol |
IUPAC名 |
8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol |
InChI |
InChI=1S/C42H74O3Si2/c1-16-42(43,17-2)28-19-18-21-31(3)36-25-26-37-33(22-20-27-41(36,37)11)23-24-34-29-35(44-46(12,13)39(5,6)7)30-38(32(34)4)45-47(14,15)40(8,9)10/h18-19,21,23-24,28,31,35-38,43H,4,16-17,20,22,25-27,29-30H2,1-3,5-15H3/t31?,35?,36?,37?,38?,41-/m1/s1 |
InChIキー |
IBFCAXRMRXYSQK-FCQKDGRASA-N |
異性体SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O |
正規SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)
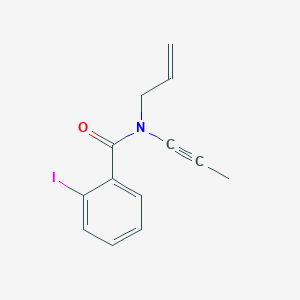
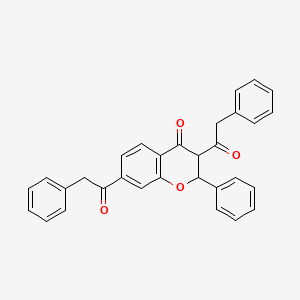
![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)
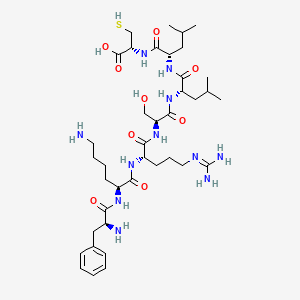
methanone](/img/structure/B15168862.png)

![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)
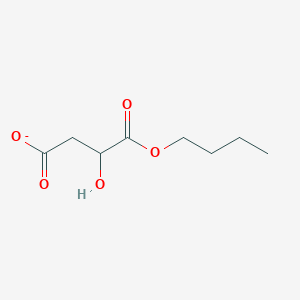
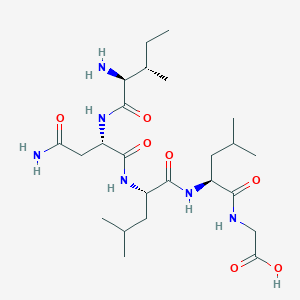
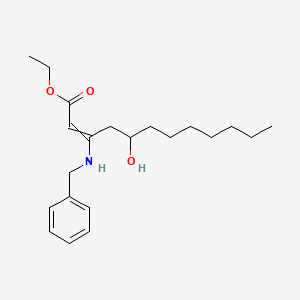
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
